4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-22-13-5-2-11(3-6-13)14-9-15(21-18(19)20-14)12-4-7-16-17(8-12)24-10-23-16/h2-9H,10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJJESJWIXHLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 306.35 g/mol. The compound features a benzodioxole moiety and a methoxyphenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 306.35 g/mol |
| IUPAC Name | 4-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Synthesis
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. Key steps include the formation of the benzodioxole ring and the construction of the pyrimidine core through condensation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies indicated that it effectively reduced the viability of breast cancer cells with an IC50 value of approximately 12 µM .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. Research demonstrated that it has significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anti-inflammatory Effects
In vivo studies have suggested that this compound possesses anti-inflammatory activity comparable to established anti-inflammatory agents like curcumin. It significantly reduced inflammatory markers in animal models of arthritis .
The biological activity of 4-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Binding : It binds to cellular receptors that modulate signaling pathways related to cell growth and survival.
- DNA Interaction : The compound may interact with DNA/RNA, influencing gene expression and cellular functions.
Case Study 1: Anticancer Activity
A study conducted by Varga et al. (2021) evaluated the anticancer effects of several pyrimidine derivatives, including our target compound. They reported that it showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers tested the compound against various bacterial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 16 µg/mL, showcasing its potential as an antimicrobial agent .
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antitrypanosomal agent . Research indicates that derivatives of pyrimidine compounds exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, a related compound demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei rhodesiense, showcasing potent antiparasitic effects with minimal cytotoxicity towards mammalian cells (CC50 > 23 μM) .
Anticancer Properties
The compound has also been investigated for its anticancer potential . Pyrimidine derivatives are known to inhibit various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that similar compounds can induce cell cycle arrest and apoptosis in cancer cells, although specific studies on this compound are still limited.
Enzyme Inhibition
The structural characteristics of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine suggest it may act as an inhibitor of certain enzymes relevant in disease pathways. For example, it may interact with kinases or other targets involved in cell signaling processes, thus altering disease progression mechanisms.
Case Study 1: Antitrypanosomal Activity
A study focused on synthesizing various pyrimidine derivatives revealed that the compound exhibited low micromolar activity against Trypanosoma brucei. The structure–activity relationship (SAR) indicated that modifications to the benzodioxole and methoxy groups significantly influenced bioactivity and selectivity towards trypanosomes .
Case Study 2: Cytotoxicity Assessment
In assessing cytotoxicity against L6 rat skeletal myoblasts, the compound showed a high selectivity index (SI), indicating its potential safety profile for therapeutic applications. This is crucial for drug development as it suggests that the compound can effectively target parasites while sparing human cells from toxicity .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 3-methoxyphenyl analog () may exhibit reduced activity compared to the 4-methoxy isomer due to steric hindrance or altered electronic interactions .
- Electron-Donating vs. In contrast, trifluoromethyl (R1) or chloro substituents () increase electrophilicity, favoring interactions with nucleophilic residues .
- Polar vs. Nonpolar Substituents: The morpholine ring in compound 23 () introduces polarity, likely improving aqueous solubility but reducing membrane permeability compared to the benzodioxol group .
Antimicrobial Activity
- Compound 23 (4-(4-morpholinophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine) demonstrated significant antibacterial activity against Vibrio cholerae, attributed to the morpholine group’s ability to disrupt bacterial membrane integrity .
Anti-Inflammatory and Analgesic Activity
- Indole-substituted analogs (e.g., compounds 36 and 37 in ) showed 76–88% inhibition in paw edema and writhing tests, comparable to indomethacin.
Anticancer Activity
- R1 (trifluoromethyl-substituted analog) exhibited an IC₅₀ of 123.33 μM against pancreatic adenocarcinoma, while R2 (nitrophenyl-substituted) showed higher potency (IC₅₀: 2,166.4 μM) . The target compound’s benzodioxol group could modulate cytotoxicity via reactive oxygen species (ROS) generation, but further studies are needed.
Physicochemical and Crystallographic Insights
- Crystal Structure: The benzodioxol-containing analog in forms N–H⋯N hydrogen bonds and C–H⋯π interactions, creating a stable supramolecular network. Such interactions may enhance crystalline stability and solubility compared to non-planar analogs .
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
In a representative procedure, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is reacted with benzodioxol-5-ylamidine under basic conditions. The reaction is conducted in ethanol at reflux (78°C) for 12–16 hours, yielding the pyrimidine core. The amidine component is synthesized by treating benzodioxol-5-carbonitrile with ammonium chloride in the presence of sodium methoxide.
Key Reaction Conditions:
-
Solvent: Ethanol or tetrahydrofuran (THF)
-
Base: Sodium hydroxide or potassium carbonate
-
Temperature: 60–80°C
Functionalization of the Pyrimidine Ring
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety is introduced via Suzuki-Miyaura cross-coupling. A halogenated pyrimidine intermediate (e.g., 4-chloro-6-iodopyrimidin-2-amine) is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst.
Representative Protocol:
-
Substrate: 4-Chloro-6-iodopyrimidin-2-amine (1.0 equiv)
-
Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: Dioxane/water (4:1)
Purification:
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the coupled product in 65–80% yield.
Incorporation of the Benzodioxol-5-yl Group
The benzodioxole substituent is introduced at the 4-position of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
SNAr Method:
-
Substrate: 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine
-
Nucleophile: Benzodioxol-5-ylamine (1.5 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: DMF
Alternative Coupling Approach:
A Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos as a ligand system enables coupling under milder conditions (100°C, 18 hours).
Optimization and Mechanistic Insights
Role of Catalysts in Coupling Reactions
Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are critical for Suzuki-Miyaura and Buchwald-Hartwig reactions. The oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetalation with the boronic acid or amine nucleophile. Reductive elimination yields the coupled product.
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing transition states.
-
Elevated temperatures (100–120°C) accelerate coupling but may necessitate inert atmospheres to prevent catalyst degradation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >95% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Simple setup, scalable | Requires high-purity amidines | 60–75 |
| Suzuki Coupling | High regioselectivity | Palladium catalyst cost | 65–80 |
| Buchwald-Hartwig | Mild conditions | Sensitivity to oxygen/moisture | 50–70 |
Industrial and Research Applications
The compound’s structural features make it a candidate for pharmaceutical research, particularly in kinase inhibition and anticancer studies. Scale-up protocols emphasize solvent recycling and catalyst recovery to reduce costs .
Q & A
How can the synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine be optimized for high regioselectivity in pyrimidine ring substitution?
Answer:
Regioselectivity in pyrimidine derivatives is influenced by reaction conditions and substituent directing effects. To optimize synthesis:
- Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products.
- Introduce electron-withdrawing groups (e.g., nitro or carbonyl) at strategic positions to direct nucleophilic/electrophilic attacks .
- Employ X-ray crystallography to confirm regiochemistry, as seen in structurally analogous pyrimidines where dihedral angles (e.g., 12.8° between pyrimidine and aryl groups) validate substitution patterns .
What advanced structural characterization techniques are critical for resolving ambiguities in the compound’s polymorphic forms?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles (e.g., 86.1° between pyrimidine and benzodioxolyl groups) to distinguish polymorphs .
- Solid-state NMR: Detects subtle differences in hydrogen bonding networks or π-stacking interactions.
- Thermogravimetric analysis (TGA): Identifies stability variations between polymorphs by analyzing decomposition profiles .
How do substituents on the pyrimidine ring influence biological activity, and how can conflicting SAR data be reconciled?
Answer:
- Substituent effects: The 4-methoxyphenyl group enhances lipophilicity and π-π stacking, while the benzodioxolyl moiety may improve metabolic stability. Conflicting SAR data arise from divergent crystal packing (e.g., C–H⋯O vs. C–H⋯π interactions altering bioavailability) .
- Resolution strategy: Compare substituent-dependent hydrogen-bonding patterns (e.g., absence of N5 hydrogen bonding in certain analogs) and use molecular dynamics simulations to model solvent-accessible surfaces .
What analytical methods are recommended for assessing purity and stability under varying storage conditions?
Answer:
- HPLC-MS: Quantifies impurities (e.g., hydrolyzed benzodioxole byproducts) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
- Accelerated stability studies: Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via UV-Vis spectroscopy (λ~270 nm for pyrimidine absorption).
- DSC/TGA: Detect phase transitions or decomposition above 150°C .
How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., amine group reactivity).
- Molecular docking (AutoDock Vina): Simulate binding to ATP-binding pockets using crystal structures of target kinases (PDB: 1ATP). Validate with MM-GBSA binding free energy calculations .
What experimental designs are optimal for elucidating the mechanism of action in antimicrobial assays?
Answer:
- Time-kill kinetics: Expose bacterial cultures (e.g., S. aureus ATCC 25923) to 0.5–64 µg/mL compound and plate aliquots hourly.
- Synergy studies: Combine with β-lactam antibiotics and calculate fractional inhibitory concentration (FIC) indices.
- Membrane permeability assays: Use propidium iodide uptake to assess disruption of Gram-negative outer membranes .
How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?
Answer:
- Cell-line-specific metabolic profiling: Compare IC50 values in HepG2 (high CYP3A4 activity) vs. HEK293 (low metabolic activity) to identify detoxification pathways.
- Reactive oxygen species (ROS) assays: Measure DCFH-DA fluorescence to determine if cytotoxicity correlates with oxidative stress .
What strategies validate the compound’s role as a selective inhibitor in enzyme assays?
Answer:
- Kinase selectivity panels: Test against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM.
- Covalent binding analysis: Perform LC-MS/MS to detect adduct formation with catalytic cysteine residues.
- Isothermal titration calorimetry (ITC): Measure binding stoichiometry and enthalpy .
How can crystallography resolve steric hindrance challenges in derivatization?
Answer:
- SCXRD-guided design: Identify steric clashes (e.g., C51 deviation by -1.01 Å from pyrimidine plane) to prioritize substituents with smaller van der Waals radii .
- Ring-opening reactions: Modify the benzodioxole moiety via acid-catalyzed hydrolysis to reduce bulkiness .
What methodologies quantify the compound’s bioavailability in preclinical models?
Answer:
- Pharmacokinetic (PK) studies: Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Use LC-MS/MS to measure plasma concentrations (LOQ: 0.1 ng/mL).
- Tissue distribution: Homogenize organs (liver, kidney) and extract with acetonitrile for matrix-matched calibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
